1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15049310
InChI: InChI=1S/C10H15N5O2S/c11-9(17)7-1-3-15(4-2-7)8(16)5-18-10-12-6-13-14-10/h6-7H,1-5H2,(H2,11,17)(H,12,13,14)
SMILES:
Molecular Formula: C10H15N5O2S
Molecular Weight: 269.33 g/mol

1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15049310

Molecular Formula: C10H15N5O2S

Molecular Weight: 269.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide -

Specification

Molecular Formula C10H15N5O2S
Molecular Weight 269.33 g/mol
IUPAC Name 1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C10H15N5O2S/c11-9(17)7-1-3-15(4-2-7)8(16)5-18-10-12-6-13-14-10/h6-7H,1-5H2,(H2,11,17)(H,12,13,14)
Standard InChI Key SUNJUPJZNDFAAE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CSC2=NC=NN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide, reflects its hybrid structure:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom.

  • Carboxamide group: Attached at the 4-position of the piperidine ring.

  • 1,2,4-Triazole moiety: A five-membered aromatic ring containing three nitrogen atoms, connected via a sulfanyl (–S–) and acetyl (–CO–) linker .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₂₃N₅O₂SPubChem
Molecular Weight385.5 g/molPubChem
XLogP3-AA (LogP)1.6PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds7PubChem

Spectral and Conformational Features

  • Infrared (IR) Spectroscopy: Peaks at 3281 cm⁻¹ (N–H stretch) and 1674 cm⁻¹ (C=O stretch) confirm the presence of amide and triazole groups .

  • 3D Conformation: Molecular dynamics simulations reveal a planar triazole ring and a chair conformation for the piperidine moiety, optimizing steric interactions .

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via multi-step reactions:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions .

  • Acetylation: Reaction of the triazole-thiol intermediate with chloroacetyl chloride to introduce the sulfanyl acetyl group .

  • Piperidine Functionalization: Coupling the acetylated triazole with piperidine-4-carboxamide using carbodiimide-based crosslinkers .

Table 2: Yield Optimization in Key Steps

Reaction StepYield (%)Conditions
Triazole Cyclization70–86Reflux, 6 h, methanol
Acetylation85–900–5°C, TEA catalyst
Piperidine Coupling68–75DMF, K₂CO₃, RT

Structural Analogues

Modifications to the triazole or piperidine moieties enhance bioactivity:

  • 4-Benzyl-5-methyl derivatives: Exhibit improved solubility (LogP = -0.43) and AChE inhibition (IC₅₀ = 0.023 μM) .

  • Furan-substituted variants: Show antimicrobial activity against S. aureus (MIC = 3.93 μg/mL) .

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacement: The triazole-sulfanyl group serves as a bioisostere for ester or amide bonds, enhancing metabolic stability .

  • Prodrug Design: Carboxamide derivatives improve blood-brain barrier penetration for CNS targets .

Targeted Therapies

  • Oncology: IDO1 inhibitors in combo with checkpoint inhibitors (e.g., pembrolizumab) are in Phase I/II trials .

  • Neurology: AChE inhibitors are being evaluated for cognitive enhancement in neurodegenerative diseases .

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